N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)
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Overview
Description
N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide typically involves the condensation of 4-hydroxy-3,5-diiodobenzaldehyde with 2-(naphthalen-1-ylamino)acetohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like thiols or amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imine group would yield an amine .
Scientific Research Applications
N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Its structural features suggest it could be explored for pharmaceutical applications, such as in the development of new drugs
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazide derivatives and aromatic aldehyde derivatives. Examples include:
- N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide .
Uniqueness
The iodine atoms can participate in unique substitution reactions and may also enhance the compound’s biological activity .
Properties
Molecular Formula |
C19H15I2N3O2 |
---|---|
Molecular Weight |
571.1 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3,5-diiodophenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C19H15I2N3O2/c20-15-8-12(9-16(21)19(15)26)10-23-24-18(25)11-22-17-7-3-5-13-4-1-2-6-14(13)17/h1-10,22,26H,11H2,(H,24,25)/b23-10+ |
InChI Key |
KMLJJZRQYUBGGV-AUEPDCJTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC(=C(C(=C3)I)O)I |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC(=C(C(=C3)I)O)I |
Origin of Product |
United States |
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